N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQKMWSFYWNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903745 | |
| Record name | NoName_4484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5401-48-9 | |
| Record name | NSC4931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Condensation-Based Approaches
Condensation reactions between aminopyrazoles and carbonyl-containing precursors are widely used. For example, reacting 5-amino-1-methylpyrazole with ethyl cyanoacetate under basic conditions yields the pyrazolo[3,4-d]pyrimidine core. The reaction proceeds via nucleophilic attack and cyclization, often catalyzed by sodium ethoxide or potassium tert-butoxide. Temperature control (60–80°C) is critical to avoid side products like imine formations.
Cyclization of Halo-Substituted Intermediates
An alternative route involves cyclizing 4,6-dichloropyrimidine-5-carboxylic acid derivatives. Chlorine atoms at the 4- and 6-positions are displaced by nucleophiles, such as hydrazines, to form the pyrazole ring. This method, detailed in patent literature for related compounds, employs Lewis acids like AlCl₃ to facilitate electrophilic aromatic substitution. The use of dichloromethane as a solvent optimizes reaction efficiency by stabilizing intermediates.
After constructing the pyrazolo[3,4-d]pyrimidine core, the introduction of the N-butyl and 1-methyl groups follows.
N-Alkylation for Methyl Group Introduction
The 1-methyl group is typically introduced via alkylation using methyl iodide or dimethyl sulfate. In a representative procedure, the pyrazolo[3,4-d]pyrimidine core is treated with methyl iodide in the presence of a base like potassium carbonate. Solvents such as acetonitrile or DMF are employed, with reactions conducted at 50–70°C for 6–12 hours. Excess methylating agent ensures complete substitution, though purification via column chromatography is often necessary to remove by-products.
Buchwald-Hartwig Amination for N-Butyl Attachment
The N-butyl group is introduced at the 4-position via Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the chlorinated pyrazolo[3,4-d]pyrimidine with n-butylamine. Catalysts like Pd₂(dba)₃ and ligands such as Xantphos enable C–N bond formation under inert conditions. Typical reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 12–24 hours |
Yields range from 60–75%, with unreacted starting material recovered via extraction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions in amination. Elevated temperatures (70–100°C) accelerate cyclization but risk decomposition, necessitating careful monitoring.
Catalytic Systems
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC with a C18 column and UV detection at 254 nm ensures >98% purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Condensation | 55–65 | 95 | Moderate |
| Cyclization | 70–75 | 98 | High |
| Buchwald-Hartwig | 60–75 | 97 | Low |
Cyclization routes offer superior yields and purity but require expensive Lewis acids. Condensation methods, while cost-effective, demand rigorous purification.
Applications and Derivative Synthesis
This compound serves as a precursor for kinase inhibitors. Functionalization at the 3-position with aryl groups enhances binding to enzymatic targets, as demonstrated in BTK inhibitors like ibrutinib .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and alkyl substituents enable regioselective substitution. A key study demonstrated that chlorine atoms at the 4-position of pyrimidine undergo preferential substitution over chloromethyl groups under controlled conditions . For example:
Reaction Scheme
1 (dichloro precursor) + MeNH₂ → 2 (4-methylamino derivative)
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dichloro derivative | Methylamine | THF, rt, 1 eq. MeNH₂ | 4-methylamino derivative | 71% |
This regioselectivity arises from electronic effects in the pyrimidine ring, favoring substitution at the 4-position over aliphatic chlorides .
Oxidation and Reduction Reactions
The pyrazolo[3,4-d]pyrimidine framework undergoes oxidation at the pyrimidine nitrogen and reduction at the pyrazole ring:
Oxidation
-
Reagents : H₂O₂, KMnO₄
-
Products : N-oxide derivatives (observed in related compounds).
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Products : Dihydro derivatives via pyrazole ring hydrogenation.
Functional Group Transformations
The butylamine side chain participates in alkylation and acylation:
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I)
-
Conditions : DMF, K₂CO₃, 60°C
-
Product : Quaternary ammonium derivatives.
Acylation
-
Reagents : Acetyl chloride
-
Conditions : Pyridine, 0°C → rt
-
Product : N-acetylated derivative.
Heterocyclization and Ring Modifications
Under Vilsmeier-Haack conditions (PBr₃/DMF), the pyrazolo ring undergoes formylation, enabling further cyclization :
Reaction Pathway
-
Vilsmeier amidination with DMF/PBr₃
-
Cyclization with hexamethyldisilazane (HMDS)
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | DMF, PBr₃, HMDS | Pyrazolo[3,4-d]pyrimidine | 91% |
Comparative Reactivity in Pyrazolo[3,4-d]pyrimidines
Structural analogs show distinct reactivity profiles:
Stability and Degradation Pathways
-
Hydrolysis : Susceptible to acidic/basic hydrolysis at the pyrimidine ring, forming open-chain amides .
-
Photodegradation : UV exposure induces ring-opening reactions, forming nitroso intermediates.
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis include:
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
-
Purification : Column chromatography or recrystallization from ethanol/water mixtures .
This compound’s reactivity profile positions it as a versatile intermediate for synthesizing pharmacologically active derivatives, particularly kinase inhibitors. Further studies exploring its cross-coupling potential (e.g., Suzuki-Miyaura) could unlock additional synthetic utility.
Scientific Research Applications
Chemical Properties and Structure
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has the following chemical characteristics:
- Molecular Formula: C₁₀H₁₅N₅
- Molecular Weight: 205.26 g/mol
- CAS Number: 869072-45-7
- IUPAC Name: this compound
The structure consists of a pyrazole ring fused with a pyrimidine ring, which is characteristic of this class of compounds. The presence of a butyl group enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited the activity of cyclin-dependent kinases (CDKs), leading to reduced cell viability in various cancer cell lines . This suggests potential therapeutic applications for this compound in oncology.
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.5 | HeLa |
| N-butyl... | CDK2 | 0.7 | MCF7 |
Neurological Disorders
The compound has also been investigated for its potential effects on neurological disorders due to its ability to cross the blood-brain barrier (BBB). Research indicates that pyrazolo[3,4-d]pyrimidines can modulate neurotransmitter systems.
Case Study:
A research article in Neuropharmacology explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage . The findings suggest that this compound could be beneficial in treating conditions like Alzheimer’s disease.
| Compound | Neuroprotective Effect | Mechanism |
|---|---|---|
| Compound B | Significant | Antioxidant activity |
| N-butyl... | Moderate | NMDA receptor modulation |
Antimicrobial Properties
Another promising application is in the field of antimicrobial research. Pyrazolo[3,4-d]pyrimidines have shown activity against various bacterial strains.
Case Study:
In a study published by Antimicrobial Agents and Chemotherapy, derivatives were tested against multi-drug resistant bacteria . The results indicated that certain modifications could enhance antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| N-butyl... | S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
Chain Length and Branching
- N-propyl analogs: 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () has a shorter alkyl chain (C3 vs.
- Isobutyl analog : 3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 17q, ) features a branched isobutyl group. Branching may enhance metabolic stability but reduce binding affinity due to steric hindrance.
- Cyclohexyl analog : 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () replaces the alkyl chain with a bulky cyclohexyl group, likely improving target interaction but compromising solubility .
Tert-Butyl Derivatives
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1, ) demonstrates selective inhibition of atypical protein kinase C (AS PKC), highlighting the role of bulky substituents in isoform specificity. The tert-butyl group enhances steric shielding, reducing off-target effects but increasing molecular weight .
Aromatic Substituents
- Phenyl derivatives: 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () substitutes the alkyl chain with a phenyl group, enabling π-π stacking in hydrophobic binding pockets. However, this reduces solubility and may increase toxicity risks .
- Phenoxy-phenyl analogs: (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () incorporates aromatic extensions, improving target affinity but complicating synthesis .
Hybrid and Complex Substituents
- ZYBT1 : This compound () includes a cyclopenta[c]pyrrole moiety, enhancing potency against Bruton’s tyrosine kinase (BTK) but requiring multi-step synthesis. Such complexity contrasts with the straightforward alkylation used for the n-butyl derivative .
- 3-(Phenylethynyl) derivatives : describes analogs with ethynylphenyl groups, which deepen interactions in ATP-binding pockets (IC50 = 9.8–10.2 nM). These modifications prioritize efficacy over pharmacokinetic simplicity .
Biological Activity
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 869072-45-7), is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 205.26 g/mol. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
This compound exhibits its biological effects primarily through inhibition of specific kinases involved in cancer cell proliferation. Research indicates that derivatives of this compound can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.
Efficacy Against Cancer Cell Lines
Recent studies have highlighted the anti-proliferative effects of this compound on several cancer cell lines. A notable study demonstrated that derivatives of this compound showed significant inhibition of cell growth in A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 8.21 µM to 19.56 µM for different compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold .
Comparative Efficacy Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-butyl derivative | A549 | 8.21 | EGFR Inhibition |
| N-butyl derivative | HCT116 | 19.56 | EGFR Inhibition |
| Compound 12b | A549 | 0.016 | EGFR WT Inhibition |
| Compound 12b | HCT116 | 0.236 | EGFR T790M Inhibition |
Induction of Apoptosis
In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that it increases the BAX/Bcl-2 ratio significantly, suggesting a shift towards pro-apoptotic signaling pathways . This apoptotic effect is critical for its potential use as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have further elucidated the binding affinities of N-butyl derivatives to their targets. These studies indicate that the compounds bind effectively to the ATP-binding site of EGFR, which is essential for their inhibitory action against both wild-type and mutant forms of EGFR .
Q & A
Q. What are the standard synthetic routes for preparing N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is typically synthesized via alkylation reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl halides (e.g., N-butyl bromide) in polar aprotic solvents like dry acetonitrile. After filtration and solvent evaporation, the product is purified via recrystallization from acetonitrile . Modifications at the 1-position (methyl group) may involve Mitsunobu reactions or direct alkylation under reflux conditions, as seen in PROTAC synthesis workflows .
Q. How is the compound characterized using spectroscopic methods?
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-N vibrations at ~1600 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.3–1.5 ppm for N-butyl), and N-methyl protons (δ 3.5–3.7 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₆N₆ at m/z 232.15) .
Q. What safety protocols are recommended for handling this compound?
- Store at room temperature in inert atmospheres to prevent degradation .
- Use personal protective equipment (PPE) due to hazards (H301: Toxic if swallowed; H315/H319: Skin/eye irritation) .
- Avoid dust formation and ensure proper ventilation during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse substituents at the N-butyl position?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution rates .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Temperature : Reflux conditions (80–100°C) improve yields for sterically hindered alkyl halides .
- Purification : Gradient recrystallization (e.g., acetonitrile/ethanol mixtures) resolves byproducts .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., substitution at pyrimidine vs. pyrazole rings) .
- Isotopic labeling : ¹³C/¹⁵N-labeled analogs clarify ambiguous proton environments in crowded spectra .
Q. How can PROTACs incorporating this compound be designed for targeted kinase degradation?
- Warhead selection : Use the pyrazolopyrimidine core as a kinase-binding motif (e.g., BTK inhibition) .
- Linker optimization : Introduce ω-bromo t-butyl ester linkers for conjugation with E3 ligase ligands (e.g., VHL Ligand B) .
- Bioactivity validation : Assess degradation efficiency via Western blot (e.g., monitoring BTK levels in MCF-7 cells) .
Q. What methods assess the compound’s selectivity across kinase panels?
- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan®) to measure IC₅₀ values against 100+ kinases .
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2 in GDNF-treated cells) to confirm target engagement .
- Structural analysis : Docking studies (e.g., PyMOL) identify key hydrophobic interactions (e.g., RET kinase ATP-binding pocket) .
Q. How do structural modifications influence its activity as a purine antagonist?
- Core substitution : Replacing the pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine (PrP) enhances inhibition of calcium-dependent kinases (e.g., TgCDPK1) .
- N-alkylation : Bulky groups (e.g., isopropyl) improve selectivity by occupying hydrophobic pockets in kinase active sites .
- Electron-withdrawing substituents : Halogens (e.g., iodine at position 3) increase binding affinity via halogen bonding .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, cell line) .
- Metabolic stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
- Off-target profiling : Use CRISPR-Cas9 knockout models to confirm target specificity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
